3-Amino-4-fluorobenzaldehyde
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Overview
Description
3-Amino-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the third position and a fluorine atom at the fourth position
Mechanism of Action
Target of Action
3-Amino-4-fluorobenzaldehyde is a synthetic intermediate . It is primarily used in the synthesis of various organic compounds, including heterocycles . The primary targets of this compound are therefore the reactants in these synthesis reactions.
Mode of Action
The compound acts through nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation . This reaction probably occurs by an addition-elimination mechanism .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of various organic compounds, including heterocycles . The compound can also be used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The result of the action of this compound is the formation of new organic compounds. For example, it can react with 4-fluorobenzaldehyde under reflux in DMF in the presence of potassium carbonate to give 4-aminobenzaldehydes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction it undergoes can be affected by the presence of electron-acceptor substituents in the ortho- and para-positions . Additionally, the reaction conditions, such as temperature and the presence of other reactants, can also influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
3-Amino-4-fluorobenzaldehyde participates in biochemical reactions, particularly in the synthesis of important heterocyclic quinolines spiro derivatives . The lone pair of the fluorine atom in this compound is ρ,π-conjugated with the double bond or with a π-electronic system of the ring This property makes it an interesting reactant in biochemical reactions
Molecular Mechanism
The molecular mechanism of action of this compound involves a possible reaction mechanism including Knoevenagel condensation followed by aromatic nucleophilic substitution
Temporal Effects in Laboratory Settings
It is known that the synthesis of 4-aminobenzaldehydes, which includes this compound, is a long process (over 20 hours) .
Metabolic Pathways
It is known that heterocyclic amines react with 4-fluorobenzaldehyde under reflux in DMF in the presence of potassium carbonate within 20 hours to give 4-aminobenzaldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-fluorobenzaldehyde can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 4-fluorobenzaldehyde with an amine, such as morpholine, piperidine, or cytisine, under reflux in dimethylformamide (DMF) in the presence of potassium carbonate. The reaction typically proceeds via an addition-elimination mechanism, where the fluorine atom is replaced by the amino group .
Industrial Production Methods: Industrial production of this compound may involve similar nucleophilic substitution reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic aromatic substitution reactions.
Condensation Reactions: It can form Schiff bases through condensation with primary amines.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium carbonate in DMF.
Condensation Reactions: Primary amines under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Schiff Bases: Formed from condensation reactions.
Carboxylic Acids and Alcohols: Resulting from oxidation and reduction of the aldehyde group.
Scientific Research Applications
3-Amino-4-fluorobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
4-Aminobenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.
3-Fluorobenzaldehyde:
4-Fluorobenzaldehyde: Similar structure but without the amino group, leading to different chemical behavior.
Uniqueness: 3-Amino-4-fluorobenzaldehyde is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-amino-4-fluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMDGMKHHDLUMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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